molecular formula C18H12Cl3N3O3S B2389817 2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-66-0

2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2389817
CAS No.: 681266-66-0
M. Wt: 456.72
InChI Key: IWTWPOXQQAAHDB-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . This compound is used in various products such as washing & cleaning products, cosmetics and personal care products, biocides (e.g. disinfectants, pest control products), perfumes and fragrances, air care products and polishes and waxes .


Synthesis Analysis

The synthesis of pyrazole derivatives has been studied extensively . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” has been established by X-ray crystallography . Compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .


Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives have been studied extensively . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse, as they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Future Directions

The future directions of research on “2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” and other pyrazole derivatives are likely to continue to focus on their synthesis and biological activity . Given their wide range of pharmacological activities, these compounds have the potential to be developed into a variety of therapeutic agents .

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O3S/c19-10-1-4-12(5-2-10)24-17(14-8-28(26,27)9-16(14)23-24)22-18(25)13-6-3-11(20)7-15(13)21/h1-7H,8-9H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTWPOXQQAAHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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